molecular formula C8H9ClNO5PS B12717284 O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate CAS No. 90110-57-9

O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate

Cat. No.: B12717284
CAS No.: 90110-57-9
M. Wt: 297.65 g/mol
InChI Key: JLHQXDMEGNVDKP-UHFFFAOYSA-N
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Description

O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is an organic thiophosphate compound. It is characterized by the presence of a chloro group at position 3 and a nitro group at position 4 on the phenyl ring. This compound is known for its potent cholinesterase inhibitory properties and is widely used as an insecticide to control a variety of insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate typically involves the reaction of 3-chloro-4-nitrophenol with O,S-dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.

    Biology: Employed in studies involving cholinesterase inhibition and enzyme kinetics.

    Medicine: Investigated for its potential use in developing treatments for diseases involving cholinesterase dysfunction.

    Industry: Utilized as an insecticide in agricultural practices to control pests

Mechanism of Action

The primary mechanism of action of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic receptors, causing paralysis and death in insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its cholinesterase inhibitory activity compared to other similar compounds. This structural feature makes it a more potent insecticide .

Properties

CAS No.

90110-57-9

Molecular Formula

C8H9ClNO5PS

Molecular Weight

297.65 g/mol

IUPAC Name

2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene

InChI

InChI=1S/C8H9ClNO5PS/c1-14-16(13,17-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3

InChI Key

JLHQXDMEGNVDKP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)SC

Origin of Product

United States

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